

Flumatinib first-line treatment chronic myeloid leukemia chronic phase

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Flumatinib

CAS No.: 895519-90-1

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Efficacy and Safety Data

The following tables consolidate key efficacy and safety outcomes from a 2024 real-world study and the foundational phase III trial (FESTnd) [1].

Table 1: Comparative Molecular Response Rates (Real-World Study) [1]

Response Parameter	Flumatinib (n=32)	Imatinib (n=52)	P-value
EMR at 3 months (BCR::ABL1 \leq 10%)	96.7%	77.1%	< 0.05
MMR at 6 months	68.2%	22.9%	< 0.01
MMR at 12 months	90.0%	51.1%	< 0.01
Median Time to MMR	6 months	18 months	< 0.001
3-Year PFS	100%	98.1%	> 0.05 (NS)
3-Year EFS	68.8%	55.8%	> 0.05 (NS)
Grade 3-4 Hematologic AEs	21.9%	25.0%	> 0.05 (NS)

Abbreviations: EMR, Early Molecular Response; MMR, Major Molecular Response (BCR::ABL1 $\leq 0.1\%$ IS); PFS, Progression-Free Survival; EFS, Event-Free Survival; AE, Adverse Event; NS, Not Significant.

Table 2: Key Efficacy and Safety from the Phase III FESnd Trial [2] [3]

Outcome Measure	Flumatinib 600 mg	Imatinib 400 mg	P-value
MMR at 12 months (Primary Endpoint)	33.7%	18.3%	< 0.0001
MMR at 24 months	55.5%	38.9%	< 0.0001
MR4 at 24 months	30.8%	12.7%	< 0.0001
Any-grade Edema	13.9%	41.1%	< 0.001

Pharmacokinetic Profile

A dedicated pharmacokinetic (PK) study in CML-CP patients provides insights into **flumatinib**'s properties, which support its once-daily dosing [4].

Table 3: Key Pharmacokinetic Parameters of Flumatinib [4]

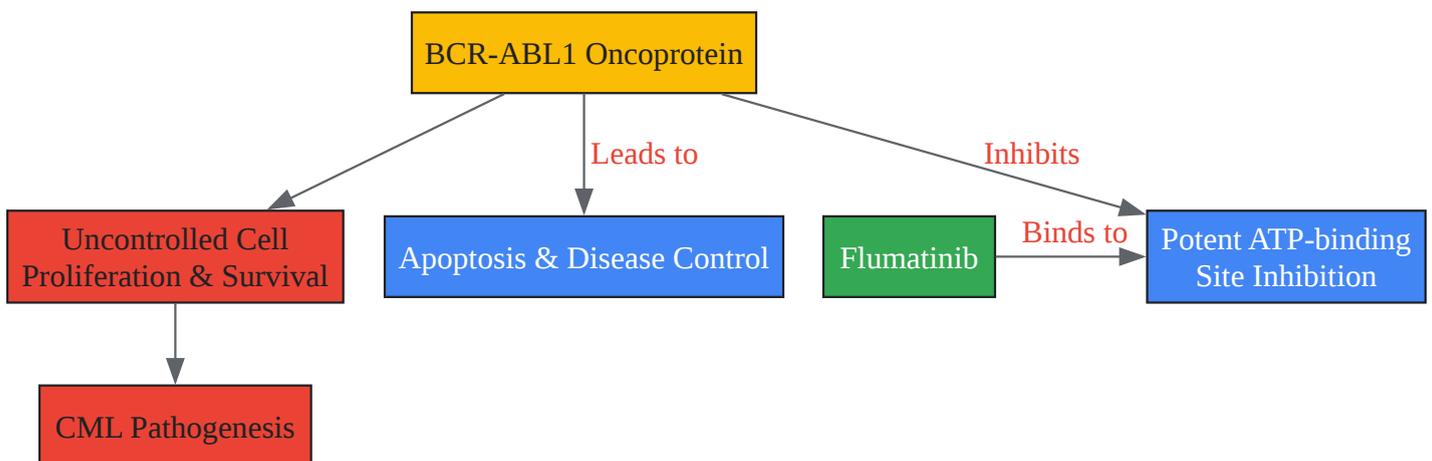
Parameter	Flumatinib 400 mg (n=14)	Flumatinib 600 mg (n=15)
Time to Cmax (Tmax)	2 hours (median)	2 hours (median)
Apparent Terminal Half-life (t1/2)	16.0 - 16.9 hours	16.0 - 16.9 hours
Drug Accumulation Ratio (RacAUC)	4.1-fold	3.4-fold
Dose Proportionality	Approximately dose-proportional increase in exposure (Cmax, AUC)	

Key Findings from PK Study:

- **Rapid Absorption and Slow Elimination:** **Flumatinib** is rapidly absorbed, reaching peak plasma concentration in about 2 hours, and has a half-life of ~16 hours, supporting once-daily administration [4].
- **Exposure Accumulation:** The significant accumulation ratio at steady-state indicates that the drug builds up to a higher concentration with repeated dosing, which is factored into the dosing regimen [4].
- **Active Metabolites:** The two main metabolites, M1 (N-demethylate) and M3 (amide-bond hydrolytic), contribute to its overall pharmacological activity, with M1 having similar potency to the parent drug [4].

Mechanism of Action and Experimental Insights

Flumatinib is a second-generation tyrosine kinase inhibitor (TKI) designed for potent and selective inhibition of the BCR-ABL1 oncoprotein.



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Diagram: **Flumatinib** specifically targets the ATP-binding site of the BCR-ABL1 oncoprotein, inhibiting its constitutive tyrosine kinase activity and leading to apoptosis of CML cells.

Key Technical Aspects:

- **Enhanced Potency and Selectivity:** **Flumatinib** is a derivative of imatinib with structural optimizations, including a **trifluoromethyl group**, that allow for stronger hydrophobic interactions with

residues in the ABL kinase domain (e.g., I293, L298, L354, V379). This results in greater potency and selectivity for BCR-ABL1 compared to imatinib [2] [3].

- **Activity Against Mutants:** Preclinical in vitro studies indicate that **flumatinib** retains high potency against several common BCR-ABL1 mutant forms, including **V299L, F317L, F317I, and M351T**, which are often associated with resistance to other TKIs [2] [3].

Conclusion for Drug Development Professionals

In summary, the body of evidence for **flumatinib** positions it as a highly effective first-line option for CML-CP:

- **Superior Efficacy:** Consistently demonstrates faster and deeper molecular responses (MMR, MR4) compared to imatinib, a critical factor for achieving treatment-free remission goals [1] [2].
- **Favorable Safety:** A manageable and distinct safety profile, with lower rates of edema, supports patient tolerability and adherence [1] [2] [3].
- **Optimized Pharmacology:** A pharmacokinetic profile compatible with once-daily dosing and potent target inhibition provides a solid foundation for its clinical efficacy [4].

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References

1. [Efficacy and Safety of Flumatinib and Imatinib as First - line ...] [pubmed.ncbi.nlm.nih.gov]
2. Safety and efficacy of flumatinib as later-line therapy in ... [pmc.ncbi.nlm.nih.gov]
3. Safety and efficacy of flumatinib as later- line therapy... | Haematologica [haematologica.org]
4. Frontiers | Pharmacokinetics of single- and multiple-dose flumatinib in... [frontiersin.org]

To cite this document: Smolecule. [Flumatinib first-line treatment chronic myeloid leukemia chronic phase]. Smolecule, [2026]. [Online PDF]. Available at:

[<https://www.smolecule.com/products/b547876#flumatinib-first-line-treatment-chronic-myeloid-leukemia-chronic-phase>]

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